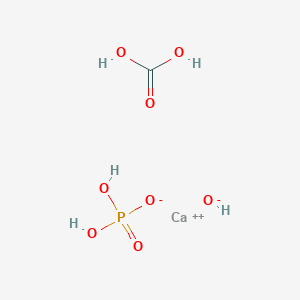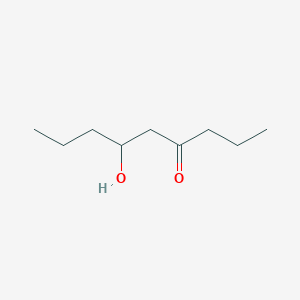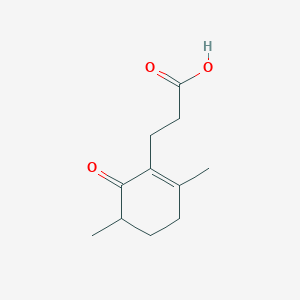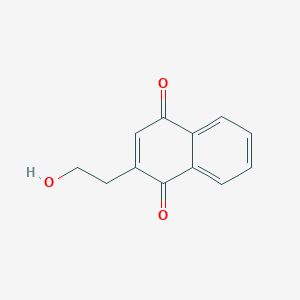![molecular formula C12H30NPSi B14639792 Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- CAS No. 53561-52-7](/img/structure/B14639792.png)
Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-: is a chemical compound with the molecular formula C15H36NPSi . It is known for its unique structure, which includes a silicon-nitrogen bond and a phosphoranylidene group. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- typically involves the reaction of trimethylsilylamine with tris(1-methylethyl)phosphine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the silicon-nitrogen bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenated compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .
Wissenschaftliche Forschungsanwendungen
Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of silicon-based biochemistry.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings
Wirkmechanismus
The mechanism of action of Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- involves its interaction with various molecular targets. The silicon-nitrogen bond and the phosphoranylidene group play crucial roles in its reactivity. These functional groups allow the compound to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
- Silanamine, N,N’-methanetetraylbis[1,1,1-trimethyl-]
- Hexamethylsilazane
Uniqueness
What sets Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]- apart from similar compounds is its unique combination of a silicon-nitrogen bond and a phosphoranylidene group. This structure imparts distinct chemical properties, making it particularly useful in specialized applications such as advanced material synthesis and catalysis .
Eigenschaften
CAS-Nummer |
53561-52-7 |
|---|---|
Molekularformel |
C12H30NPSi |
Molekulargewicht |
247.43 g/mol |
IUPAC-Name |
tri(propan-2-yl)-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C12H30NPSi/c1-10(2)14(11(3)4,12(5)6)13-15(7,8)9/h10-12H,1-9H3 |
InChI-Schlüssel |
XJJOMGGBLDRPCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(=N[Si](C)(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)







![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)


![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)

![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
